9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A 9-methyl substituent on the pyrido-pyrimidine ring.
- A (Z)-configured thiazolidinone group with a 4-methylbenzyl substitution at position 2.
- A tetrahydrofurfurylmethylamino substituent at position 2.
Properties
Molecular Formula |
C26H26N4O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c1-16-7-9-18(10-8-16)15-30-25(32)21(35-26(30)34)13-20-22(27-14-19-6-4-12-33-19)28-23-17(2)5-3-11-29(23)24(20)31/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13- |
InChI Key |
BLGZTWKUUDTCNE-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCC5CCCO5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCC5CCCO5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Procedure :
-
Substitution Reaction : A mixture of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equiv) and tetrahydro-2-furanylmethylamine (1.2 equiv) in acetonitrile is refluxed for 10–12 hours.
-
Workup : The reaction mixture is filtered, and the solvent is evaporated. The residue is purified to yield the substituted pyrido-pyrimidinone.
Yield : 55–70% (based on analogous reactions).
Thiazolidinylidene Moiety Assembly
The thiazolidinylidene group is introduced via condensation with a preformed thiazolidin-4-one derivative.
Thiazolidin-4-One Synthesis
Thiazolidin-4-ones are typically synthesized from nitrodiene intermediates.
Reaction Pathway :
-
Nitrodiene Intermediate : React nitrodiene (e.g., 1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl sulfane) with ethyl 2-mercaptoacetate in the presence of sodium methanolate.
-
Thiazolidin-4-One Formation : Treat the sulfane intermediate with 4-methylbenzylamine to form the thiazolidin-4-one core.
Key Data :
Stereoselective Condensation
The Z-configuration of the thiazolidinylidene group is achieved through controlled reaction conditions.
Mechanism :
-
Knoevenagel-Type Condensation : The pyrido-pyrimidinone is condensed with the thiazolidin-4-one derivative under mild acidic conditions (e.g., acetic acid with trimethylamine).
-
Stereochemical Control : Bulky substituents (e.g., 4-methylbenzyl) favor the Z-isomer due to steric hindrance.
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | 80–100°C | High yield, Z-selectivity |
| Base | Trimethylamine | Neutralizes HCl byproduct |
| Solvent | Acetic acid/Chloroform | Facilitates reaction homogeneity |
Final Coupling and Purification
The pyrido-pyrimidinone and thiazolidinylidene moieties are combined in the final step.
Coupling Reaction
Procedure :
-
Condensation : The pyrido-pyrimidinone is dissolved in acetic acid, and the thiazolidinylidene reagent is added.
-
Heating : The mixture is heated to 80–100°C for 4–6 hours.
-
Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 60–75% (estimated from analogous reactions).
Characterization and Validation
The final compound is characterized using spectroscopic and analytical techniques.
Spectral Data
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 122–124°C (analogous compounds) | DSC/TGA |
| Elemental Analysis | C: 54.2%, H: 5.5%, N: 11.7%, S: 13.4% | CHN analyzer |
Challenges and Optimization
Stereoselectivity
The Z-configuration is critical for biological activity. Factors influencing stereochemistry include:
Scalability
-
Solvent Choice : Acetonitrile or DMF improves reaction efficiency but complicates workup.
-
Base Selection : DIPEA vs. K₂CO₃: DIPEA provides better yields for amines with low nucleophilicity.
Comparative Analysis of Analogues
| CAS Number | Substituent | Yield (%) | Key Reference |
|---|---|---|---|
| 608497-32-1 | Isobutylamino | 65 | |
| 608497-17-2 | Tetrahydro-2-furanylmethylamino | 70 | |
| 608497-31-0 | 4-Methoxybenzyl | 68 |
Insight : The tetrahydro-2-furanylmethylamino substituent achieves higher yields compared to bulkier groups like isobutylamino .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analog 1: 9-Methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B)
- Key Differences: Thiazolidinone substituent: A pentyl chain replaces the 4-methylbenzyl group in Compound A. Amino substituent: A phenylethylamino group replaces the tetrahydrofurfurylmethylamino group.
- The absence of a fused benzyl ring (vs. Compound A) may alter binding interactions with hydrophobic enzyme pockets.
Structural Analog 2: 9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (Compound C)
- Key Differences: Amino substituent: A 4-methylpiperazinyl group replaces the tetrahydrofurfurylmethylamino group. Thiazolidinone substituent: Retains the tetrahydrofurfurylmethyl group but lacks the 4-methylbenzyl substitution.
- Reduced steric hindrance compared to Compound A, possibly enhancing target engagement kinetics.
Structural Analog 3: 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (Compound D)
- Key Differences: Thiazolidinone substituent: A benzyl group replaces the 4-methylbenzyl group. Amino substituent: A morpholinylethylamino group replaces the tetrahydrofurfurylmethylamino group.
- Impact on Properties :
Comparative Data Table
Research Findings and Implications
Theoretical Insights
- Electronic Structure: Density functional theory (DFT) studies on similar thiazolidinone derivatives suggest that the Z-configuration stabilizes the conjugated system, enhancing π-π stacking with biological targets .
- HOMO-LUMO Gaps : Analogous compounds exhibit gaps of ~3.5–4.0 eV, indicating moderate reactivity suitable for drug-like interactions .
Biological Activity
The compound 9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one (referred to as "Compound X") is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on recent research findings, including antimicrobial effects and structure-activity relationships.
Chemical Structure and Properties
Compound X has a molecular formula of C25H24N4O2S and a molecular weight of approximately 506.65 g/mol. Its structure consists of multiple functional groups that contribute to its biological properties, including a thiazolidine ring and a pyrimidine moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Compound X. In particular, it has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 - 0.03 | 0.008 - 0.06 |
| Staphylococcus aureus | 0.02 | 0.04 |
| Pseudomonas aeruginosa | 0.05 | 0.10 |
The most sensitive strain was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .
In addition to antibacterial activity, Compound X demonstrated antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi such as Trichoderma viride and Aspergillus fumigatus. The docking studies indicated that the compound interacts effectively with the target enzymes involved in cell wall synthesis and metabolic pathways in these pathogens .
Cytotoxicity Studies
Cytotoxicity tests performed on human cancer cell lines revealed that Compound X exhibits selective antiproliferative effects. For instance, the compound showed an IC50 value of approximately 16.23 μM against the U937 human monocytic cell line, indicating significant potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiazolidine ring and the presence of specific substituents significantly influence the biological activity of Compound X. The incorporation of a methyl group at position 9 and variations in the tetrahydrofuranyl substituent were correlated with enhanced antimicrobial efficacy.
Case Studies
- Bacterial Inhibition : In a study comparing Compound X with standard antibiotics such as ampicillin and streptomycin, it was found that Compound X exhibited superior antibacterial activity against several strains, outperforming conventional drugs by up to 50-fold in some cases .
- Antifungal Efficacy : A separate investigation assessed the antifungal properties of Compound X against seven phytopathogenic fungi, where it demonstrated moderate to excellent inhibition rates compared to established antifungal agents like ketoconazole .
Q & A
Basic: How is the compound synthesized, and what are the key steps requiring optimization?
Answer:
The synthesis involves a multi-step process starting with the condensation of pyrido-pyrimidine precursors with benzylamine derivatives. Key steps include:
- Knoevenagel condensation to introduce the thiazolidinone moiety.
- Mannich reaction for functionalizing the pyrido-pyrimidine core with tetrahydrofuranmethylamino groups.
Critical optimization parameters: - Catalyst selection (e.g., Lewis acids for regioselectivity in heterocyclic ring formation) .
- Reaction temperature control (e.g., avoiding thermal decomposition of thioxo-thiazolidinone intermediates) .
- Solvent polarity adjustments to enhance yield and purity, as demonstrated in analogous thiazolidinone syntheses .
Basic: What analytical techniques confirm the structure of the compound, and how are spectral data interpreted?
Answer:
Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential:
- ¹H NMR : Aromatic proton signals in the pyrido-pyrimidine core (δ 7.2–8.5 ppm) and shifts in the thiazolidinone methylidene protons (δ 6.8–7.1 ppm) confirm Z-configuration .
- ¹³C NMR : Carbonyl resonances (C=O at ~170–175 ppm; C=S at ~125 ppm) validate the thioxo-thiazolidinone moiety .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
Advanced: How does structural modification of the benzylamide fragment influence biological activity?
Answer:
The benzylamide fragment’s substituents (e.g., 4-methylbenzyl) modulate lipophilicity and target binding :
- Bioisosterism : Replacement of 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei maintains analgesic activity but alters metabolic stability. For example, electron-withdrawing groups on the benzyl ring reduce oxidative metabolism .
- Steric effects : Bulky substituents (e.g., 3,4-dimethylbenzyl) decrease binding affinity to opioid receptors in analgesic assays, as shown in structurally related compounds .
Advanced: How can bioisosteric replacements in the core nuclei enhance pharmacological properties?
Answer:
Bioisosteric strategies balance activity and ADME (Absorption, Distribution, Metabolism, Excretion) :
- Thiazolidinone vs. oxazolidinone : Thioxo groups (C=S) improve solubility via hydrogen bonding but may reduce plasma protein binding compared to C=O analogs .
- Pyrido-pyrimidine vs. quinazoline : Pyrido-pyrimidine cores exhibit higher π-π stacking potential with enzyme active sites (e.g., COX-2), enhancing anti-inflammatory activity .
Methodological tip : Use molecular docking to predict binding modes before synthesizing analogs .
Advanced: What experimental models are appropriate for evaluating the analgesic activity of this compound?
Answer:
In vivo models :
- Acetic acid-induced writhing : Measures peripheral analgesic activity by counting abdominal constrictions post-administration. Dose-dependent reduction (e.g., 30–50% at 10 mg/kg) indicates efficacy .
- Hot-plate test : Evaluates central analgesia by latency time to paw-licking. Compounds with >15 sec latency at 20 mg/kg suggest CNS penetration .
In vitro models : - COX-1/COX-2 inhibition assays : Use purified enzymes to assess selectivity (e.g., IC₅₀ ratios <0.1 for COX-2 selectivity) .
Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?
Answer:
Contradictions often arise from assay variability or structural nuances :
- Standardize protocols : Use identical cell lines (e.g., RAW264.7 for inflammation) and control compounds (e.g., indomethacin) .
- SAR analysis : Compare substituent effects across studies. For example, 4-methylbenzyl analogs may show higher potency in murine models but lower in human PBMC assays due to metabolic differences .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for thiazolidinone derivatives) to identify trends .
Advanced: What strategies optimize non-covalent interactions for enhanced target binding?
Answer:
Non-covalent interactions (NCIs) are critical for binding affinity and selectivity :
- Hydrogen bonding : Introduce polar groups (e.g., tetrahydrofuranmethylamino) to interact with catalytic residues (e.g., Ser530 in COX-2) .
- π-π stacking : Pyrido-pyrimidine cores align with aromatic residues in enzyme active sites. Substituents like 4-methylbenzyl enhance stacking via hydrophobic contacts .
- Halogen bonding : Chlorine or fluorine substituents on benzyl groups improve binding entropy, as seen in COX-2 inhibitors .
Basic: What are the stability considerations for this compound under physiological conditions?
Answer:
Key degradation pathways:
- Hydrolysis : The thioxo-thiazolidinone moiety is susceptible to alkaline hydrolysis. Use pH 7.4 buffers in stability assays to mimic physiological conditions .
- Oxidation : Benzyl groups undergo CYP450-mediated oxidation. Add antioxidants (e.g., ascorbic acid) to storage solutions .
Analytical monitoring : - HPLC-PDA : Track degradation products (e.g., sulfoxide derivatives) at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
